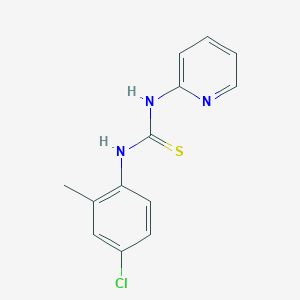

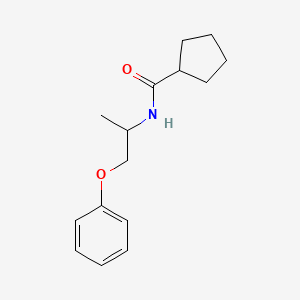

![molecular formula C18H18N2OS2 B5556201 2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)

2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide falls into the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, which are of significant interest due to their diverse pharmacological activities and presence in various biologically active molecules.

Synthesis Analysis

Thiazole derivatives are synthesized through various methods, including the cyclization of thioamide with chloroacetoacetate, leading to yields above 60% for similar compounds. This process highlights the cyclization strategy often employed in creating complex thiazole structures (Tang Li-jua, 2015).

Molecular Structure Analysis

Detailed molecular structure analyses, including spectroscopic characterization and crystallographic studies, provide insights into the atomic and molecular configurations of thiazole derivatives. For example, the use of FTIR, NMR, and X-ray diffraction methods helps in understanding the molecular geometry, which is optimized using density functional theory (DFT) (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Thiazole compounds undergo various chemical reactions, leading to the formation of new derivatives. These reactions include condensation with arylidinemalononitrile derivatives and interactions with cyanoacrylate derivatives, resulting in compounds with different substituents and functional groups (H. M. Mohamed, 2014).

科学的研究の応用

Chemical Synthesis and Characterization

The compound 2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide, although not directly referenced in the retrieved literature, belongs to a class of compounds with notable interest in synthetic chemistry. Research on similar thiazole derivatives highlights the synthesis of various thiazole-based compounds employing methodologies such as cyclization of thioamide with chloroacetoacetate and reactions involving thiazoline peptides. These synthetic routes are significant for developing novel compounds with potential biological applications, as seen in studies where ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized with a yield above 60% using cyclization processes (Tang Li-jua, 2015).

Biological and Pharmacological Potential

Thiazole derivatives exhibit a wide range of biological activities, including inhibitory effects on human leukocyte elastase (HLE), suggesting their potential as therapeutic agents. The synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones and their evaluation as HLE inhibitors highlight the importance of thiazole derivatives in medicinal chemistry. These compounds show significant inhibitory activity, with one derivative displaying a Ki value of 5.8 nM, indicating strong potential for therapeutic applications (M. Gütschow et al., 1999).

Anticancer Applications

Furthermore, thiazole derivatives have been explored for their anticancer properties. For instance, compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have demonstrated promising antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with some compounds showing significant reduction in tumor mass in vivo. This underscores the potential of thiazole derivatives in the development of new anticancer therapeutics (E. Gad et al., 2020).

作用機序

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s always important to use appropriate personal protective equipment and follow safe handling procedures when working with chemical substances .

特性

IUPAC Name |

2-benzyl-N-(1-thiophen-2-ylpropan-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-13(10-15-8-5-9-22-15)19-18(21)16-12-23-17(20-16)11-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUJSSMJCVMNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

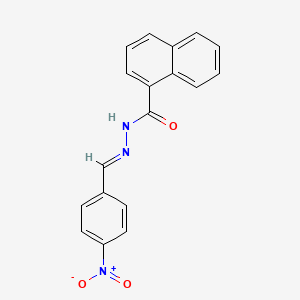

![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

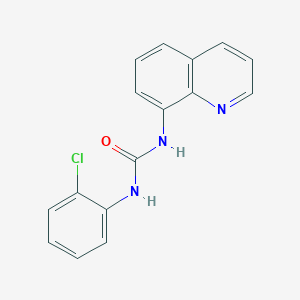

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

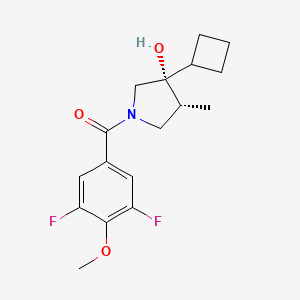

![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)